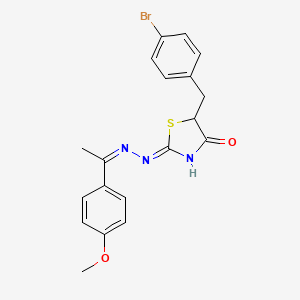

(Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one

Description

Properties

IUPAC Name |

(2Z)-5-[(4-bromophenyl)methyl]-2-[(Z)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S/c1-12(14-5-9-16(25-2)10-6-14)22-23-19-21-18(24)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPCRZFHFKWIM-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C1NC(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/N=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Br)/C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound features a thiazolidin-4-one core with various substituents that influence its biological properties. The synthesis typically involves multi-step reactions, including hydrazone formation and bromination, which can be optimized for yield and purity.

Biological Activities

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

- Anticancer Activity : Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. These compounds often act by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations .

- Antidiabetic Properties : Thiazolidin-4-ones, including derivatives like the one , have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. Some derivatives exhibit promising antidiabetic effects comparable to established medications such as pioglitazone .

- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Studies on related thiazolidinones have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial biofilms and inhibition of essential enzymatic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents:

| Substituent | Effect on Activity | Example Compound |

|---|---|---|

| 4-Bromobenzyl | Enhances anticancer activity | Compound A |

| 4-Methoxyphenyl | Increases antidiabetic potential | Compound B |

| Halogen groups | Improve antimicrobial efficacy | Compound C |

Research indicates that specific modifications at positions 2, 3, and 5 of the thiazolidinone ring can optimize these activities. For example, electron-withdrawing groups tend to enhance anticancer properties by increasing the electrophilicity of the compound .

Case Studies

- Anticancer Studies : A recent study evaluated a series of thiazolidin-4-one derivatives against various cancer cell lines. The results indicated that compounds with a 4-bromobenzyl group exhibited significant cytotoxicity, with IC50 values as low as 0.5 µM in MCF-7 breast cancer cells .

- Antidiabetic Activity : Another investigation focused on the PPARγ activation potential of thiazolidinone derivatives. The study found that certain modifications led to enhanced glucose uptake in adipocytes, suggesting a mechanism similar to that of existing antidiabetic drugs .

- Antimicrobial Efficacy : A comparative analysis of several thiazolidinones showed that those with halogen substituents had superior activity against biofilm formation in Pseudomonas aeruginosa, with reductions exceeding 60% at sub-MIC concentrations .

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound , have demonstrated significant antimicrobial properties against various pathogens.

Key Findings:

- A study revealed that thiazolidin-4-one compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition rates exceeding 88% against Escherichia coli and Staphylococcus aureus .

- The presence of electron-withdrawing groups on the phenyl ring significantly enhances antibacterial efficacy. For example, the compound with a chlorine substituent outperformed others in inhibition tests .

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

| Compound | Target Bacteria | Inhibition Percentage |

|---|---|---|

| 2a | E. coli | 88.46% |

| 2b | S. aureus | 91.66% |

| 2c | E. coli | 81.8% |

Anticancer Potential

The anticancer properties of thiazolidin-4-one derivatives are well-documented, with several studies indicating their effectiveness against various cancer cell lines.

Key Findings:

- Compounds from this class have shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF7) models, with some derivatives achieving significant cytotoxicity .

- Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets, enhancing their potential as therapeutic agents .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| d6 | 15 | Apoptosis induction |

| d7 | 12 | Cell cycle arrest |

Computational Studies

Computational modeling has become an essential tool in understanding the pharmacokinetics and dynamics of thiazolidin-4-one derivatives.

Key Findings:

- ADME (Absorption, Distribution, Metabolism, Excretion) profiling indicates favorable characteristics for several derivatives, suggesting good bioavailability and metabolic stability .

- Molecular docking studies provide insights into binding affinities and interaction modes with target proteins, which are crucial for drug design .

Comparison with Similar Compounds

Substituent Variations in Thiazolidin-4-one Derivatives

The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituent patterns. Key analogs include:

Key Observations :

- Halogenated analogs (e.g., bromo, chloro) exhibit enhanced membrane permeability and target affinity due to halogen-bonding interactions .

- Methoxy groups improve metabolic stability compared to hydroxylated analogs, which may undergo faster glucuronidation .

- Azulene-containing derivatives show unique electrochemical properties, making them suitable for redox-based therapeutic applications .

Comparison of Yields :

Physicochemical and Electrochemical Properties

- Lipophilicity: The 4-bromobenzyl group increases logP values by ~1.5 units compared to non-halogenated analogs, enhancing blood-brain barrier penetration .

- Redox Behavior: Thiazolidin-4-ones with electron-withdrawing substituents (e.g., Br, Cl) exhibit anodic peaks at +0.8–1.2 V in cyclic voltammetry, correlating with pro-oxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.